molecular formula C31H33N3O4S B334283 ethyl 5-[(diethylamino)carbonyl]-2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate

ethyl 5-[(diethylamino)carbonyl]-2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate

Cat. No.: B334283
M. Wt: 543.7 g/mol
InChI Key: DGLWFIHSAHZHHE-UHFFFAOYSA-N
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Description

ethyl 5-[(diethylamino)carbonyl]-2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a thiophene ring substituted with multiple functional groups, including a quinoline moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(diethylamino)carbonyl]-2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the quinoline moiety and other substituents. Common synthetic routes include:

    Formation of the Thiophene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiophene ring.

    Introduction of the Quinoline Moiety: The quinoline group can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Scale-up processes are designed to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-[(diethylamino)carbonyl]-2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiophene or quinoline rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 5-[(diethylamino)carbonyl]-2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the development of organic semiconductors or photovoltaic materials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of ethyl 5-[(diethylamino)carbonyl]-2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ethyl 5-[(diethylamino)carbonyl]-2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate: can be compared with other thiophene or quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C31H33N3O4S

Molecular Weight

543.7 g/mol

IUPAC Name

ethyl 5-(diethylcarbamoyl)-2-[[2-(3,4-dimethylphenyl)quinoline-4-carbonyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C31H33N3O4S/c1-7-34(8-2)30(36)27-20(6)26(31(37)38-9-3)29(39-27)33-28(35)23-17-25(21-15-14-18(4)19(5)16-21)32-24-13-11-10-12-22(23)24/h10-17H,7-9H2,1-6H3,(H,33,35)

InChI Key

DGLWFIHSAHZHHE-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)C)C)C(=O)OCC)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)C)C)C(=O)OCC)C

Origin of Product

United States

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